REACTION_CXSMILES
|
[CH2:1]=[C:2]1[O:6][C:4](=[O:5])[CH2:3]1.CC(C)=O.[CH3:11][NH:12][CH3:13]>C1(C)C=CC=CC=1>[CH3:11][N:12]([CH3:13])[C:4](=[O:5])[CH2:3][C:2](=[O:6])[CH3:1] |f:0.1|
|
Name
|
diketene acetone
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
C=C1CC(=O)O1.CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by chromatography on silica gel (EtOAc/MeOH 0%→10%)
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C(CC(C)=O)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |